molecular formula C14H19NO B13807036 1-Benzyl-3,3,4,4-tetramethylazetidin-2-one CAS No. 22607-03-0

1-Benzyl-3,3,4,4-tetramethylazetidin-2-one

Cat. No.: B13807036
CAS No.: 22607-03-0
M. Wt: 217.31 g/mol
InChI Key: MSSGMPXSAAESCP-UHFFFAOYSA-N
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Description

1-Benzyl-3,3,4,4-tetramethylazetidin-2-one is a synthetic organic compound with the molecular formula C14H19NO. It belongs to the class of azetidinones, which are four-membered lactam rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Benzyl-3,3,4,4-tetramethylazetidin-2-one can be synthesized through several methods. One common approach involves the cyclization of 1-benzyloxy-2,2,4,4-tetramethylpentan-3-ones. This reaction is typically carried out under base-induced conditions, such as using butyllithium (BuLi) in tetrahydrofuran (THF) or potassium tert-butoxide (t-BuOK) in dimethyl sulfoxide (DMSO) at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale methods. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3,3,4,4-tetramethylazetidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium hydride (NaH) and organolithium reagents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines .

Scientific Research Applications

1-Benzyl-3,3,4,4-tetramethylazetidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-Benzyl-3,3,4,4-tetramethylazetidin-2-one involves its interaction with specific molecular targets. The azetidinone ring can inhibit certain enzymes by mimicking the structure of natural substrates. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Benzyl-3,3,4,4-tetramethylazetidin-2-one is unique due to its combination of a benzyl group and a tetramethyl-substituted azetidinone ring. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

CAS No.

22607-03-0

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

1-benzyl-3,3,4,4-tetramethylazetidin-2-one

InChI

InChI=1S/C14H19NO/c1-13(2)12(16)15(14(13,3)4)10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3

InChI Key

MSSGMPXSAAESCP-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C1(C)C)CC2=CC=CC=C2)C

Origin of Product

United States

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